molecular formula C27H38N2O7 B12725722 3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one CAS No. 154336-14-8

3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one

Cat. No.: B12725722
CAS No.: 154336-14-8
M. Wt: 502.6 g/mol
InChI Key: GSOYLJHOEWCFFV-UHFFFAOYSA-N
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Description

Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer is a type of polyurethane that combines polycaprolactone, dipropylene glycol, and methylenebis(phenyl isocyanate). This polymer is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it suitable for various applications in the medical, industrial, and environmental fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer typically involves the following steps:

    Polymerization of Caprolactone: Caprolactone is polymerized using a catalyst such as stannous octoate to form polycaprolactone.

    Reaction with Dipropylene Glycol: Polycaprolactone is then reacted with dipropylene glycol under controlled conditions to form a prepolymer.

    Addition of Methylenebis(phenyl isocyanate): The prepolymer is further reacted with methylenebis(phenyl isocyanate) to form the final polyurethane polymer.

Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors and precise control of temperature and pressure to ensure consistent quality and properties. The process may also include additional steps such as purification and stabilization to enhance the polymer’s performance .

Types of Reactions:

    Hydrolysis: The polymer undergoes hydrolysis, especially in the presence of water, leading to the breakdown of ester bonds in polycaprolactone.

    Oxidation: The polymer can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of carbonyl compounds.

    Substitution: The isocyanate groups in methylenebis(phenyl isocyanate) can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Scientific Research Applications

Polycaprolactone, dipropylene glycol, methylenebis(phenyl isocyanate) polymer has a wide range of applications in scientific research:

Mechanism of Action

The polymer exerts its effects through several mechanisms:

Comparison with Similar Compounds

    Poly(lactic acid): Another biodegradable polymer used in medical and environmental applications.

    Poly(glycolic acid): Known for its high strength and biodegradability, often used in medical sutures.

  • **Poly(lactic-co-gly

Properties

CAS No.

154336-14-8

Molecular Formula

C27H38N2O7

Molecular Weight

502.6 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one

InChI

InChI=1S/C15H14N2O2.C6H14O3.C6H10O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;7-3-1-5-9-6-2-4-8;7-6-4-2-1-3-5-8-6/h1-7,9H,8,10-11H2;7-8H,1-6H2;1-5H2

InChI Key

GSOYLJHOEWCFFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)OCC1.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C(CO)COCCCO

Related CAS

154336-14-8

Origin of Product

United States

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